Tetrakis(diethylamino)titanium

MOCVD Thermal Stability Precursor Decomposition

Tetrakis(diethylamino)titanium (TDEAT; CAS 4419-47-0; molecular formula C₁₆H₄₀N₄Ti; MW 336.38 g/mol) is a dark red to orange liquid organometallic precursor of the titanium amide class, containing four diethylamino ligands coordinated to Ti(IV). Physical properties include density of 0.931 g/mL at 25 °C and boiling point of 112 °C at 0.1 mmHg.

Molecular Formula C16H40N4Ti
Molecular Weight 336.38 g/mol
CAS No. 4419-47-0
Cat. No. B1584087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(diethylamino)titanium
CAS4419-47-0
Molecular FormulaC16H40N4Ti
Molecular Weight336.38 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4]
InChIInChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
InChIKeyVJDVOZLYDLHLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(diethylamino)titanium (TDEAT) CAS 4419-47-0: A High-Thermal-Stability Amide Titanium ALD/CVD Precursor


Tetrakis(diethylamino)titanium (TDEAT; CAS 4419-47-0; molecular formula C₁₆H₄₀N₄Ti; MW 336.38 g/mol) is a dark red to orange liquid organometallic precursor of the titanium amide class, containing four diethylamino ligands coordinated to Ti(IV) [1]. Physical properties include density of 0.931 g/mL at 25 °C and boiling point of 112 °C at 0.1 mmHg [2]. TDEAT serves as a non-halogenated precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of titanium-containing thin films, particularly titanium nitride (TiN) and titanium dioxide (TiO₂), in semiconductor manufacturing and microelectronics [3]. Its primary differentiation among titanium amide precursors lies in its elevated thermal stability derived from the steric bulk of its ethyl substituents.

Tetrakis(diethylamino)titanium (TDEAT) Procurement: Why TDMAT and TEMAT Are Not Drop-In Replacements


Within the titanium amide precursor family, TDEAT (diethylamino), TDMAT (tetrakis(dimethylamino)titanium), and TEMAT (tetrakis(ethylmethylamino)titanium) exhibit distinct thermal decomposition profiles, ALD temperature windows, and resultant film properties that preclude straightforward substitution [1]. TDEAT demonstrates superior thermal stability with decomposition onset at ~220 °C, compared to ~140 °C for TDMAT [2], enabling higher-temperature ALD/CVD processing without premature precursor degradation. This thermal stability difference directly impacts film density, carbon incorporation, and electrical resistivity in ways that are material to process integration [3]. Substituting TDEAT with TDMAT in an established high-temperature deposition process would alter the ALD window (275–300 °C for TDEAT vs. 175–210 °C for TDMAT), potentially compromising film quality or requiring process re-optimization. The following quantitative evidence establishes the specific, measurable differentiation that should inform precursor selection.

Quantitative Comparative Evidence: Tetrakis(diethylamino)titanium (TDEAT) vs. TDMAT and TEMAT in TiN and TiO₂ Thin Film Deposition


Thermal Decomposition Onset: TDEAT Enables Processing at Temperatures Unattainable with TDMAT

TDEAT exhibits significantly higher thermal stability than its dimethylamino analog TDMAT. ¹H NMR and DSC analysis reveals that TDEAT remains thermally stable up to 220 °C, whereas TDMAT begins to decompose at temperatures exceeding 140 °C [1]. This 80 °C expansion of the viable processing window is attributed to the steric hindrance provided by the bulkier ethyl groups in TDEAT, which impedes intramolecular decomposition pathways.

MOCVD Thermal Stability Precursor Decomposition

ALD Saturated Growth Temperature Window: TDEAT Operates at Higher Substrate Temperatures

In ALD of TiN using NH₃ as co-reactant, TDEAT and TDMAT exhibit distinct saturated growth temperature windows. TDEAT shows a saturated ALD growth rate in the temperature range of 275–300 °C, whereas TDMAT displays two saturated growth regions at 175–190 °C and 200–210 °C [1]. The growth rate for TDEAT is approximately 1 Å/cycle, compared to ~5 Å/cycle for TDMAT [1]. This lower growth per cycle with TDEAT is offset by the ability to deposit at higher temperatures where film densification and impurity desorption are enhanced.

Atomic Layer Deposition TiN Growth Rate

TiN Film Density: TDEAT-Derived Films Achieve ~23% Higher Density than TDMAT-Derived Films

ALD-deposited TiN films using TDEAT as the titanium source achieve substantially higher film density compared to those deposited using TDMAT under comparable ALD conditions. Calculated film densities are approximately 4.38 g/cm³ for TDEAT-derived TiN versus 3.55 g/cm³ for TDMAT-derived TiN [1]. The bulk density of stoichiometric TiN is 5.4 g/cm³; thus TDEAT films approach ~81% of theoretical density while TDMAT films reach only ~66%.

TiN Film Density Barrier Performance

TiN Film Resistivity: TDEAT Yields Lower Resistivity than TDMAT in ALD TiN

TiN films deposited by ALD using TDEAT exhibit lower electrical resistivity compared to films deposited using TDMAT under identical ALD process conditions [1]. Both precursors yield films with resistivity below 1,000 µΩ·cm in the ALD regime, with TDEAT consistently producing the lower values. In a separate MOCVD study, TDEAT-derived TiN films deposited at 350 °C showed resistivity of ~2,500 µΩ·cm with 30% carbon content and no detectable oxygen [2]. Notably, TDEAT-derived films demonstrated resistivity stability upon air exposure, whereas TDMAT-derived films are air-reactive and exhibit resistivity drift.

TiN Electrical Resistivity Conductive Barriers

Carbon Incorporation and Surface Decomposition Temperature: TDEAT vs. TDMAT vs. TEMAT

In situ FTIR analysis of surface decomposition during ALD with NH₃ reveals that the ethyl ligand in TDEAT is more stable than the methyl ligand in TDMAT. Surface decomposition temperatures on SiO₂ are 175 °C for TDMAT, 200 °C for TEMAT, and 250 °C for TDEAT [1]. This trend correlates with ligand thermal stability and impacts carbon incorporation. Interestingly, despite lower carbon content in TDMAT-derived films, the carbon in TDMAT films contributes to TiC formation which suppresses post-deposition oxygen uptake [1]. TDEAT films show higher carbon content (30% in MOCVD at 350 °C) but superior oxygen exclusion [2].

Surface Decomposition Carbon Impurity ALD Precursor Selection

MOCVD Deposition Rate and Step Coverage: TDEAT Trade-Offs vs. TDMAT

In MOCVD of TiN, TDMAT exhibits higher reactivity and deposition rate than TDEAT. Atmospheric pressure CVD data show deposition rates ranging from 10 Å/min at 280 °C for TDEAT to 190 Å/min at 420 °C for TDMAT in the absence of ammonia [1]. However, this higher reactivity comes at the cost of film conformality: TDMAT processes provide ~90% bottom coverage in 0.5 µm contact holes, whereas TDEAT processes at 350 °C yield bottom coverage ranging from 65% at 275 °C to 30% at 350 °C [2]. The TEMAT precursor, with physical properties intermediate between TDMAT and TDEAT, offers a compromise with less air-reactivity than TDMAT and better crystallinity [2].

MOCVD Deposition Rate Step Coverage Conformality

High-Value Application Scenarios for Tetrakis(diethylamino)titanium (TDEAT) Based on Quantified Differentiation


High-Density ALD TiN Diffusion Barriers for Copper Interconnects in Advanced Semiconductor Nodes

TDEAT is the preferred precursor for ALD TiN diffusion barrier layers in copper metallization where film density and air-stability are critical. Evidence shows TDEAT-derived TiN achieves 4.38 g/cm³ density compared to 3.55 g/cm³ for TDMAT [1], providing superior barrier performance against Cu diffusion. The air-stable, oxygen-free nature of TDEAT-derived TiN films [2] ensures consistent electrical performance after wafer transfer, a key process integration advantage for multi-step semiconductor fabrication flows. The ALD temperature window of 275–300 °C aligns with thermal budgets compatible with advanced node integration.

High-Temperature MOCVD TiN with Enhanced Thermal Stability Requirements

For MOCVD processes operating at substrate temperatures above 200 °C, TDEAT's thermal stability to 220 °C (vs. TDMAT's 140 °C decomposition onset) [1] prevents premature decomposition in delivery lines and gas-phase nucleation. This enables deposition of TiN films at 350 °C with ~2,500 µΩ·cm resistivity and 30% carbon content but zero detectable oxygen [2]. The oxygen-free nature of TDEAT-derived films is particularly valuable for applications requiring oxidation resistance, such as metal gate electrodes and capacitor electrodes in memory devices.

TiO₂ ALD for High-k Dielectric and Passivation Layers Requiring Wide Temperature Window

TDEAT demonstrates an ALD temperature window of 175–250 °C for TiO₂ deposition when using O₃ as oxidant [1], with growth rates of 0.04 nm/cycle reported with water vapor [2]. This overlapping ALD window enables co-deposition with other high-k materials (e.g., Er₂O₃) for compositional tuning of ternary oxide dielectrics [1]. TDEAT's thermal stability supports deposition at the higher end of this window (200–250 °C) where improved film density and reduced hydroxyl incorporation are expected, relevant for gate dielectrics in advanced transistors and DRAM capacitors.

Plasma-Enhanced ALD (PEALD) of Ti-Containing Films with NH₃-Free Processes

Patented PEALD processes using TDEAT with hydrogen as reactant gas (avoiding NH₃) enable formation of TiN, TiCN, TiO, TiON, and TiOCN films with controllable composition and stress [1]. TDEAT's compatibility with NH₃-free reactant chemistries stems from the nitrogen already present in the precursor ligand structure. This approach is documented in ASM IP Holding BV patents (JP2015074831A, US20150099072) for forming Ti-containing films on substrates where ammonia reactivity or nitrogen plasma damage to underlying layers is a concern [2]. The ability to vary film type merely by changing reactant gas provides process flexibility for spacer-defined double patterning (SDDP) hard mask applications.

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